2-Cyano-4-hydroxybenzoic acid

Acid dissociation constant Physicochemical characterization Reactivity prediction

2-Cyano-4-hydroxybenzoic acid is a disubstituted benzoic acid derivative bearing a cyano (-CN) group at the ortho position and a hydroxyl (-OH) group at the para position relative to the carboxylic acid moiety. With a molecular formula of C8H5NO3 and a molecular weight of 163.13 g/mol, this compound serves primarily as a versatile synthetic intermediate in pharmaceutical and fine chemical manufacturing.

Molecular Formula C8H5NO3
Molecular Weight 163.13 g/mol
Cat. No. B12331088
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Cyano-4-hydroxybenzoic acid
Molecular FormulaC8H5NO3
Molecular Weight163.13 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1O)C#N)C(=O)O
InChIInChI=1S/C8H5NO3/c9-4-5-3-6(10)1-2-7(5)8(11)12/h1-3,10H,(H,11,12)
InChIKeyIZSRMXACBODQIO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Cyano-4-hydroxybenzoic Acid (CAS 1243363-28-1): Procurement Guide for Isomeric Cyano-Hydroxybenzoic Acid Selection


2-Cyano-4-hydroxybenzoic acid is a disubstituted benzoic acid derivative bearing a cyano (-CN) group at the ortho position and a hydroxyl (-OH) group at the para position relative to the carboxylic acid moiety . With a molecular formula of C8H5NO3 and a molecular weight of 163.13 g/mol, this compound serves primarily as a versatile synthetic intermediate in pharmaceutical and fine chemical manufacturing [1]. The ortho-cyano substitution pattern confers distinct electronic properties compared to its positional isomer 4-cyano-2-hydroxybenzoic acid (CAS 4691-71-8), which positions the cyano group para and the hydroxyl group ortho to the carboxylic acid .

Why Positional Isomer Substitution of 2-Cyano-4-hydroxybenzoic Acid Fails in Regioselective Synthesis


Generic substitution with the positional isomer 4-cyano-2-hydroxybenzoic acid or other hydroxybenzoic acid derivatives is not functionally equivalent due to divergent regiochemical outcomes in downstream reactions . The ortho-cyano group in 2-cyano-4-hydroxybenzoic acid exerts a strong electron-withdrawing inductive effect that differentially activates the aromatic ring for subsequent electrophilic substitution, esterification, and amide bond formation compared to para-cyano isomers . Furthermore, 4-cyano-2-hydroxybenzoic acid is explicitly characterized as an alkylating agent and functions via distinct chemical mechanisms . Substitution without experimental validation of regiochemical fidelity in the specific synthetic sequence risks generating unintended regioisomeric products, compromising both yield and downstream biological activity when the compound serves as a pharmaceutical intermediate.

2-Cyano-4-hydroxybenzoic Acid: Quantitative Differentiation Evidence Versus Positional Isomers


Carboxylic Acid pKa Comparison: Enhanced Acidity of 2-Cyano-4-hydroxybenzoic Acid Relative to Unsubstituted Benzoic Acid

2-Cyano-4-hydroxybenzoic acid exhibits a predicted pKa value of 3.51 ± 0.10, reflecting substantially enhanced acidity compared to unsubstituted benzoic acid (pKa = 4.20) . This ~0.69 log unit difference corresponds to approximately 5-fold greater acid strength, directly attributable to the electron-withdrawing ortho-cyano substituent. While experimental pKa data for the positional isomer 4-cyano-2-hydroxybenzoic acid are not reported in accessible literature, the ortho-cyano proximity to the carboxylic acid group in 2-cyano-4-hydroxybenzoic acid maximizes inductive electron withdrawal through-space and through-bond, a spatial relationship absent in the para-cyano isomer .

Acid dissociation constant Physicochemical characterization Reactivity prediction

Regioselective Synthetic Utility: Documented Role as Key Intermediate in Platelet Aggregation Inhibitor Synthesis

European Patent EP 1244613 A2 explicitly identifies substituted cyano benzoic acid compounds bearing the 2-cyano-4-hydroxy substitution pattern as essential intermediates for producing platelet aggregation inhibitors [1]. The patent describes novel process steps for producing meta- and para-cyano benzoic acid compounds, with specific utility directed toward anti-thrombotic pharmaceutical agents. In contrast, the positional isomer 4-cyano-2-hydroxybenzoic acid is commercially characterized as an alkylating agent for general organic synthesis, lacking equivalent documentation for incorporation into validated pharmaceutical synthetic pathways .

Pharmaceutical intermediate Regioselective synthesis Thrombosis therapeutics

Electronic Substituent Effects: Ortho-Cyano Proximity Maximizes Inductive Withdrawal for Downstream Derivatization Control

The ortho-cyano group in 2-cyano-4-hydroxybenzoic acid creates a strong electron-withdrawing inductive effect that influences the overall electronic distribution throughout the molecule . Literature values for cyano group substituent constants report Hammett σm = +0.608 for the meta-cyano group, with the ortho-cyano expected to exert even stronger inductive withdrawal due to proximal through-space effects [1]. This electronic configuration differentially activates the aromatic ring at specific positions, enabling predictable regioselective functionalization. In contrast, the para-cyano substitution pattern in 4-cyano-2-hydroxybenzoic acid produces resonance-dominated electronic effects that direct substitution to different ring positions.

Electronic effects Substituent constants Reactivity prediction

Commercial Availability and Physical State Differentiation: Melt Processing Considerations

2-Cyano-4-hydroxybenzoic acid is commercially supplied as a solid powder with no reported melting point in standard databases [1], whereas the positional isomer 4-cyano-2-hydroxybenzoic acid exhibits a defined melting point of 233-234°C . This thermal behavior divergence reflects fundamental differences in intermolecular hydrogen bonding networks arising from the distinct relative positioning of carboxylic acid, hydroxyl, and cyano functional groups. The absence of a defined melting point for the target compound may indicate amorphous character or decomposition prior to melting, which has implications for thermal processing and purification strategy selection.

Physical properties Formulation compatibility Material handling

2-Cyano-4-hydroxybenzoic Acid: Validated Application Scenarios for Scientific Procurement


Pharmaceutical Intermediate for Platelet Aggregation Inhibitor Development

This compound serves as a key synthetic intermediate in the preparation of cyano-substituted benzoic acid derivatives for anti-thrombotic drug development programs. EP 1244613 A2 explicitly claims its use in producing platelet aggregation inhibitors, providing validated synthetic precedent for pharmaceutical manufacturing campaigns [1]. Procurement in this context should prioritize batches with documented purity suitable for GMP-adjacent or development-stage synthesis.

Structure-Activity Relationship Studies in Hydroxybenzoic Acid Pharmacophore Optimization

The ortho-cyano substitution pattern provides a distinct electronic and steric environment for SAR investigations compared to para- or meta-cyano isomers. The enhanced acidity (pKa = 3.51) and altered regiochemical reactivity enable systematic exploration of how cyano-group positioning influences target binding, metabolic stability, and physicochemical properties in lead optimization campaigns.

Regioselective Building Block for Heterocyclic Compound Synthesis

The cyano group at the ortho position serves as a versatile handle for conversion to amines (via reduction), amidines, tetrazoles, and various nitrogen-containing heterocycles . The distinct regiochemical outcomes resulting from ortho-cyano positioning compared to para-cyano isomers make this compound the preferred building block when synthetic routes demand specific regiochemical control in cyclization or condensation reactions.

Carbonic Anhydrase Inhibition Screening and Mechanistic Studies

Hydroxybenzoic acid derivatives demonstrate inhibitory activity against carbonic anhydrase isozymes I and II through a non-classical mechanism involving hydrogen bonding to the metal-bound water nucleophile rather than direct active-site metal coordination [2]. 2-Cyano-4-hydroxybenzoic acid, with its ortho-cyano electron-withdrawing group, provides a distinct electronic profile for probing structure-activity relationships in this unique inhibition modality.

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